molecular formula C25H52 B1208331 2,6,10,15,19-Pentamethyleicosane CAS No. 73303-36-3

2,6,10,15,19-Pentamethyleicosane

Cat. No. B1208331
CAS RN: 73303-36-3
M. Wt: 352.7 g/mol
InChI Key: CJQMGJPFPHKMKZ-UHFFFAOYSA-N
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Description

2,6,10,15,19-Pentamethyleicosane is a chemical compound with the molecular formula C25H52 . It has an average mass of 352.680 Da and a monoisotopic mass of 352.406891 Da .


Molecular Structure Analysis

The molecular structure of 2,6,10,15,19-Pentamethyleicosane consists of a chain of 25 carbon atoms, with five methyl groups attached at the 2nd, 6th, 10th, 15th, and 19th carbon atoms .

Scientific Research Applications

Geological Marker for Environmental Analysis

A study by Waples, Haug, and Welte (1974) discovered that 2,6,10,15,19-Pentamethyleicosane, identified in highly saline Tertiary sediments, can serve as a biological marker indicating a lagoonal-type, saline environment. This compound was isolated using chromatography techniques and identified via mass spectrum, suggesting its potential as an environmental marker in geological studies (Waples, Haug, & Welte, 1974).

Indicator of Methanogenic Activity

Robson and Rowland (1986) found that certain isoprenoids, including 2,6,10,15,19-Pentamethyleicosane, in sediments and sedimentary rocks act as 'chemical fossils' of biological activity. Specifically, this compound was proposed as an indicator of methanogenic bacteria, marking its importance in tracing biological processes in geological formations (Robson & Rowland, 1986).

Archaeological and Biological Insights

Vink et al. (1998) identified novel acyclic isoprenoids structurally related to 2,6,10,15,19-Pentamethyleicosane in Cretaceous black shales. This discovery suggested alternative biosynthetic pathways and hinted at the presence of unknown archaea, providing insights into ancient biological processes and organisms (Vink et al., 1998).

Marker for Marine Methanogenic Archaea

Schouten et al. (1997) found 2,6,10,15,19-Pentamethylicosanes in marine methanogenic archaea, such as Methanolobus bombayensis and Methanosarcina mazei. This established these compounds as markers for methanogenic activity in marine environments, aiding in the study of marine microbiology and archaeology (Schouten et al., 1997).

Role in Sediment Biochemistry

Risatti et al. (1984) reported that Methanobacterium thermoautotrophicum and Methanosarcina barkeri contain 2,6,10,15,19-pentamethyleicosane. Its stereochemistry in marine sediments indicated it as a marker of methanogenic activity, offering insights into the biochemical processes in sediments (Risatti et al., 1984).

properties

IUPAC Name

2,6,10,15,19-pentamethylicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52/c1-21(2)13-10-17-23(5)15-8-9-16-24(6)19-12-20-25(7)18-11-14-22(3)4/h21-25H,8-20H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQMGJPFPHKMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994023
Record name 2,6,10,15,19-Pentamethylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10,15,19-Pentamethyleicosane

CAS RN

73303-36-3
Record name 2,6,10,15,19-Pentamethyleicosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073303363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,15,19-Pentamethylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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